molecular formula C20H14BrN3O B15000047 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide

Cat. No.: B15000047
M. Wt: 392.2 g/mol
InChI Key: XLGMWXUVQLVQER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE typically involves the reaction of 2-bromobenzoyl chloride with 3-(1H-1,3-benzodiazol-2-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE is unique due to the presence of both a benzimidazole ring and a bromobenzamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H14BrN3O

Molecular Weight

392.2 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide

InChI

InChI=1S/C20H14BrN3O/c21-16-9-2-1-8-15(16)20(25)22-14-7-5-6-13(12-14)19-23-17-10-3-4-11-18(17)24-19/h1-12H,(H,22,25)(H,23,24)

InChI Key

XLGMWXUVQLVQER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Br

Origin of Product

United States

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